molecular formula C39H35N3O2 B12567479 6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one CAS No. 182918-19-0

6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one

Cat. No.: B12567479
CAS No.: 182918-19-0
M. Wt: 577.7 g/mol
InChI Key: NSLRFMWAPPBYBT-UHFFFAOYSA-N
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Description

6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one is a complex organic compound that features a triazine ring substituted with biphenyl groups and a hexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with biphenyl derivatives under controlled conditions.

    Substitution Reactions: The biphenyl groups are introduced through substitution reactions, often involving diazonium salts and coupling agents.

    Hexyloxy Group Addition: The hexyloxy group is introduced via etherification reactions, typically using hexyloxy halides and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Diazonium salts, halides, and coupling agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one has several scientific research applications:

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

    Chemistry: Serves as a building block for the synthesis of more complex molecules and polymers.

    Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Similar triazine core but with amino groups instead of biphenyl and hexyloxy groups.

    1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl: Contains biphenyl groups but lacks the triazine core and hexyloxy group.

Uniqueness

The uniqueness of 6-[4,6-Di([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one lies in its specific combination of functional groups, which confer distinct electronic, optical, and chemical properties. This makes it a valuable compound for various advanced applications in research and industry.

Properties

CAS No.

182918-19-0

Molecular Formula

C39H35N3O2

Molecular Weight

577.7 g/mol

IUPAC Name

6-[4,6-bis(4-phenylphenyl)-1H-1,3,5-triazin-2-ylidene]-3-hexoxycyclohexa-2,4-dien-1-one

InChI

InChI=1S/C39H35N3O2/c1-2-3-4-11-26-44-34-24-25-35(36(43)27-34)39-41-37(32-20-16-30(17-21-32)28-12-7-5-8-13-28)40-38(42-39)33-22-18-31(19-23-33)29-14-9-6-10-15-29/h5-10,12-25,27H,2-4,11,26H2,1H3,(H,40,41,42)

InChI Key

NSLRFMWAPPBYBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=O)C(=C2NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C=C1

Origin of Product

United States

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